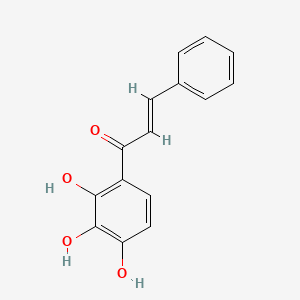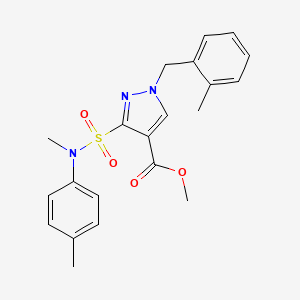
methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Modification of Biomolecules
Chemical modification of biomolecules like xylan presents a pathway to creating biopolymer ethers and esters with specific properties. These modifications leverage functional groups, degrees of substitution, and patterns to produce materials with desired characteristics. The synthesis of novel xylan esters, for example, through conversion with various acids and activating agents under homogeneous conditions, illustrates the potential of chemical modifications in producing materials for applications like drug delivery. Furthermore, the synthesis of xylan sulfates under specific conditions highlights the advanced analytical techniques employed to elucidate structure-property relationships, suggesting the broad application potential of such chemically modified biomolecules in areas ranging from paper strength additives to antimicrobial agents (Petzold-Welcke et al., 2014).
Environmental Contaminant Removal
The removal of environmental contaminants such as sulfamethoxazole, a persistent organic pollutant, underscores the importance of cleaner and sustainable technologies. Techniques like adsorption, electrochemical oxidation, and photocatalytic degradation are highlighted for their efficiency in removing such contaminants from aqueous solutions. This research points towards the development of cost-effective and environmentally friendly methods for mitigating pollution, focusing on the significance of sustainable technology development and the potential of nanocomposites and polymers in enhancing the removal of toxic contaminants (Prasannamedha & Kumar, 2020).
Anticancer Agent Development
The exploration of Knoevenagel condensation products for developing anticancer agents highlights the significant role of chemical reactions in generating biologically active molecules. This review emphasizes the prolific utility of such reactions in creating a library of chemical compounds with remarkable anticancer activity. It underscores the importance of functionalities involved and their potential in further drug discovery efforts, pointing towards the continuous need for innovative compounds in the fight against cancer (Tokala et al., 2022).
Cytochrome P450 Isoform Inhibition
Research into the chemical inhibitors of cytochrome P450 isoforms in human liver microsomes offers insights into the complex interactions between drugs and metabolic pathways. This work is crucial for understanding drug-drug interactions and for the development of selective inhibitors as therapeutic agents. The selectivity of inhibitors is pivotal for deciphering specific CYP isoform involvement in drug metabolism, highlighting the ongoing need for careful in vitro assessment to predict potential clinical outcomes (Khojasteh et al., 2011).
Propriétés
IUPAC Name |
methyl 3-[methyl-(4-methylphenyl)sulfamoyl]-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-9-11-18(12-10-15)23(3)29(26,27)20-19(21(25)28-4)14-24(22-20)13-17-8-6-5-7-16(17)2/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMXUOLTRICVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

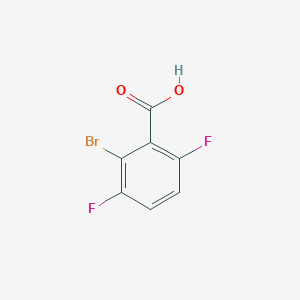
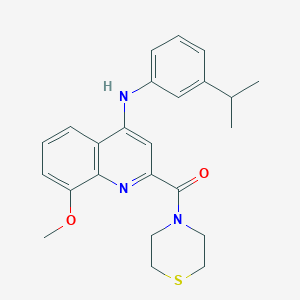
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2729815.png)
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729816.png)
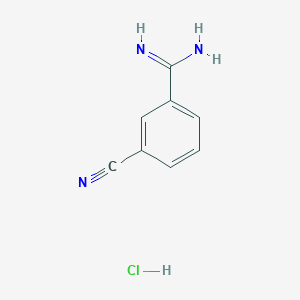
![Methyl 2-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B2729819.png)
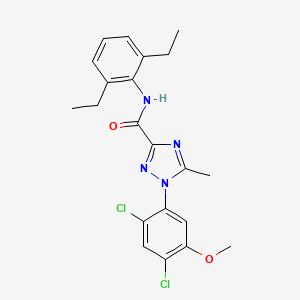
![3,5-dimethoxy-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2729822.png)
![tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/no-structure.png)
![3-chloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2729828.png)
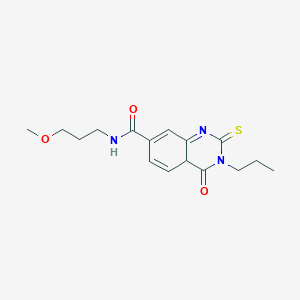
![N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2729834.png)
